rel-(1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
rel-(1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid: is a bicyclic amino acid derivative. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which is a seven-membered ring system with two bridgehead carbons. The presence of an amino group and a carboxylic acid group makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Epimerization-Lactamization Cascade Reaction:
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions involving the amino group.
Major Products:
- Oxidation of the amino group can lead to the formation of nitro or nitroso derivatives.
- Reduction of the carboxylic acid group results in the corresponding alcohol.
- Substitution reactions yield various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Biology:
- It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of rel-(1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid is largely dependent on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bicyclic structure provides a rigid framework that can fit into specific binding sites, making it a valuable scaffold in medicinal chemistry .
Comparison with Similar Compounds
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane:
(1R,2R,4R)-rel-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid:
Uniqueness:
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-7-3-4-1-5(7)2-6(4)8(10)11/h4-7H,1-3,9H2,(H,10,11)/t4-,5-,6?,7?/m1/s1 |
InChI Key |
GTRUFTQABLIOLT-HCRKAXIXSA-N |
Isomeric SMILES |
C1[C@@H]2CC([C@H]1CC2N)C(=O)O |
Canonical SMILES |
C1C2CC(C1CC2N)C(=O)O |
Origin of Product |
United States |
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